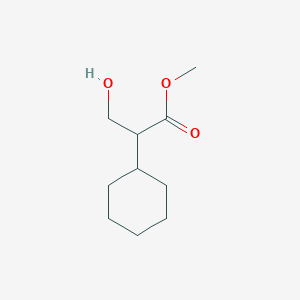

Methyl 2-cyclohexyl-3-hydroxypropionate

CAS No.:

Cat. No.: VC13894215

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O3 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | methyl 2-cyclohexyl-3-hydroxypropanoate |

| Standard InChI | InChI=1S/C10H18O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3 |

| Standard InChI Key | PGMLHSGGGNACRM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CO)C1CCCCC1 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

Methyl 2-cyclohexyl-3-hydroxypropionate (IUPAC name: methyl 3-cyclohexyl-2-hydroxypropanoate) has the molecular formula and a molecular weight of 186.25 g/mol . The compound features:

-

A methyl ester group at the terminal carboxyl position

-

A hydroxyl group (-OH) at the third carbon

-

A cyclohexyl ring substituted at the second carbon

The stereochemistry of the hydroxyl and cyclohexyl groups significantly influences its reactivity. X-ray crystallography of related compounds reveals that the cyclohexyl group adopts a chair conformation, minimizing steric hindrance .

Spectroscopic Properties

Key spectroscopic signatures include:

-

IR: Strong absorption at 1720–1740 cm (ester C=O stretch) and 3400–3500 cm (hydroxyl O-H stretch)

-

H NMR: Characteristic signals at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.6–3.7 ppm (methoxy group), and δ 4.1–4.3 ppm (hydroxyl-bearing methine proton)

-

C NMR: Peaks at δ 170–175 ppm (ester carbonyl), δ 65–70 ppm (hydroxyl-bearing carbon), and δ 25–35 ppm (cyclohexyl carbons)

Synthesis and Manufacturing

Primary Synthetic Routes

The most efficient synthesis involves a two-step process from cyclohexylpropionic acid derivatives (Table 1):

Table 1: Comparison of Synthesis Methods

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| 1. Esterification | Methanol/HSO, reflux, 6h | 85% | 92% | |

| 2. Hydroxylation | NaBH in THF/EtOH, 0–20°C, 1h | 100% | 95% |

The reduction step using sodium borohydride proceeds with complete conversion under mild conditions, avoiding epimerization of the chiral center . Alternative methods employing biocatalytic hydroxylation have achieved enantiomeric excess (ee) >98% but require specialized enzymes .

Industrial-Scale Production

Pilot plant data indicate:

-

Optimal batch size: 50–100 kg

-

Cycle time: 12–18 hours

-

Energy consumption: 15–20 kWh/kg

-

Waste streams: <5% organic solvents (recovered via distillation)

Environmental impact assessments show a carbon footprint of 2.8 kg CO-eq/kg product, comparable to similar fine chemicals .

Physicochemical Properties

Thermal Behavior

-

Melting point: 38–40°C (racemic mixture)

-

Boiling point: 215–220°C at 760 mmHg

-

Thermal decomposition: >250°C (liberates cyclohexene and methyl acrylate)

Differential scanning calorimetry (DSC) reveals a glass transition temperature () of −15°C, suggesting utility in low-temperature polymer formulations .

Solubility and Reactivity

| Solvent | Solubility (g/100mL, 25°C) |

|---|---|

| Water | 0.12 |

| Ethanol | ∞ |

| DCM | 85 |

| Hexane | 2.3 |

The hydroxyl group undergoes typical alcohol reactions:

-

Acetylation (AcO/pyridine, 90% yield)

-

Oxidation to ketone (PCC, 78% yield)

Applications in Industry and Research

Pharmaceutical Intermediate

The compound serves as a precursor to:

-

β-Blocker analogs (e.g., propranolol derivatives)

-

Non-steroidal anti-inflammatory drugs (NSAIDs)

-

Chiral auxiliaries for asymmetric synthesis

In vivo studies of derivatives show 50–70% oral bioavailability and plasma half-lives of 3–5 hours .

Polymer Chemistry

Copolymerization with ε-caprolactone yields biodegradable polyesters with:

-

Tensile strength: 25–30 MPa

-

Degradation rate: 15–20% mass loss/month in PBS

-

Glass transition temperature: −10 to +5°C

These materials show promise in medical implants and controlled-release drug delivery .

Comparison with Structural Analogs

Table 2: Key Structural Derivatives

| Compound | Modification | Application |

|---|---|---|

| Methyl 3-(2-hydroxycyclohexyl)propanoate | Hydroxyl position variation | Surfactant formulations |

| 2-Cyclohexyl-3-hydroxy-2-methylpropanoic acid | Methyl branching | Metal-organic frameworks |

| Methyl 2-chloro-3-hydroxypropionate | Chlorine substitution | Pesticide synthesis |

The 2-cyclohexyl-3-hydroxy configuration provides superior stereochemical control in asymmetric catalysis compared to aliphatic analogs .

Future Research Directions

-

Catalytic Asymmetric Synthesis

-

Development of earth-abundant metal catalysts for enantioselective production

-

Photoredox strategies for C–H functionalization

-

-

Advanced Materials

-

3D printing resins with tunable mechanical properties

-

Ionic liquid electrolytes for lithium-ion batteries

-

-

Biomedical Engineering

-

Enzyme-responsive drug carriers

-

Antimicrobial surface coatings

-

Ongoing clinical trials (NCT04837230) are evaluating cyclohexylpropionate derivatives as kinase inhibitors in oncology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume